1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Reactions
- Ionization and Methylation: Purine-6,8-diones, including similar compounds, exhibit distinct ionization properties based on their substituents, affecting their reactivity in methylation reactions. These reactions predominantly occur at position 9 for monoanions, while dianions follow a sequence of proton attachment influenced by steric factors (Rahat, Bergmann, & Tamir, 1974).
Synthesis and Evaluation for Neurodegenerative Diseases
Water-Soluble Tricyclic Xanthine Derivatives
A series of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were synthesized and evaluated for their potential in treating neurodegenerative diseases. These compounds exhibit dual-target activity as adenosine receptor antagonists and monoamine oxidase inhibitors, showing promise for symptomatic and potentially disease-modifying treatments (Brunschweiger et al., 2014).
Multiple Target Drugs
Another study focused on tetrahydropyrimido[2,1-f]purinediones as potential treatments for neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases. This research highlights the synthetic strategies and evaluations of these compounds for their therapeutic potential, indicating significant findings in the development of multi-target drugs (Koch et al., 2013).
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
- DPP-IV Inhibitors: Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives revealed moderate to good inhibitory activities against DPP-IV, an enzyme relevant for diabetes treatment. This study provides insights into the structure-activity relationship of these compounds, identifying potent inhibitors comparable to known drugs (Mo et al., 2015).
Properties
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-11-20(12-10-18)17-30-23(31)21-22(27(2)25(30)32)26-24-28(14-6-15-29(21)24)16-13-19-7-4-3-5-8-19/h3-5,7-12H,6,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCUEDIVNCPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.